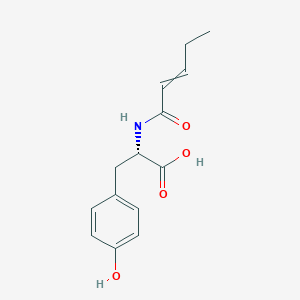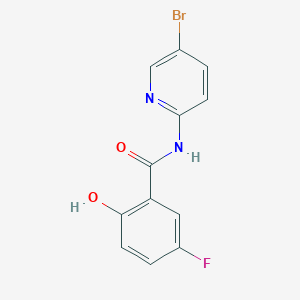
2-(Methoxymethyl)-1-(4-methylbenzene-1-sulfonyl)-3-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of a methoxymethyl group, a phenyl group, and a tosyl group attached to the aziridine ring. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions. For example, the reaction of phenylamine with an epoxide in the presence of a base like sodium hydroxide can yield the aziridine ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the aziridine with tosyl chloride in the presence of a base such as pyridine. This step ensures the protection of the nitrogen atom and enhances the stability of the compound.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of aziridine derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aziridine-containing substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyl group enhances the stability of the compound and can be selectively removed under mild conditions, allowing for further functionalization.
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and formation of amine derivatives.
Electrophilic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further modification of the compound.
Comparación Con Compuestos Similares
2-(Methoxymethyl)-3-phenylaziridine: Lacks the tosyl group, making it less stable and less reactive.
3-Phenyl-1-tosylaziridine: Lacks the methoxymethyl group, which reduces its versatility in synthetic applications.
2-(Methoxymethyl)-1-tosylaziridine:
Uniqueness: 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is unique due to the combination of the methoxymethyl, phenyl, and tosyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
796975-13-8 |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C17H19NO3S/c1-13-8-10-15(11-9-13)22(19,20)18-16(12-21-2)17(18)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
Clave InChI |
JLCHRJQURIWYHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)


![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)

![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
